
(4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-diisobutyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-diisobutyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a useful research compound. Its molecular formula is C34H50N4 and its molecular weight is 514.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-diisobutyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a synthetic compound with potential biological applications. This article reviews its biological activity based on existing literature and research findings.
- IUPAC Name : this compound
- CAS Number : 2828440-25-9
- Molecular Formula : C34H50N4
- Molecular Weight : 514.79 g/mol
Research indicates that compounds in the biimidazole class often exhibit biological activities through interactions with various enzymes and proteins. Specifically, the compound under review has been noted for its potential inhibitory effects on histone methyltransferases and other related enzymes involved in epigenetic regulation.
1. Inhibition of Histone Methyltransferases
A study highlighted the compound's ability to inhibit DOT1L (Disruptor of telomeric silencing 1-like), a histone methyltransferase implicated in various cancers. The compound demonstrated an IC50 value indicating effective inhibition comparable to known inhibitors in the same class .
2. Cytostatic Effects
In vitro studies using MV4-11 leukemia cells showed that treatment with the compound resulted in cytostatic effects rather than cytotoxicity. This means that while the compound halted cell proliferation, it did not immediately induce cell death. The viability of treated cells remained stable over several days despite the inhibition of division .
3. Microsomal Stability
The compound's stability was evaluated in mouse liver microsomes. It exhibited a half-life of approximately 11.5 minutes, which is an improvement over some parent compounds known for rapid clearance. This suggests potential for further development as a therapeutic agent with suitable metabolic characteristics .
Data Tables
Parameter | Value |
---|---|
CAS Number | 2828440-25-9 |
Molecular Weight | 514.79 g/mol |
IC50 (DOT1L Inhibition) | 4.7 nM |
Half-life in Microsomes | 11.5 min |
Purity | 98% |
Case Study 1: DOT1L Inhibition
In a comparative study involving several compounds targeting DOT1L:
- Compound Tested : this compound
- Results : Demonstrated significant inhibition with a competitive profile against established inhibitors like EPZ-4777 and EPZ-5676.
Case Study 2: Leukemia Cell Proliferation
Research on MV4-11 cells revealed:
- Treatment Duration : Up to 8 days.
- Outcome : Sustained cell viability with no increase in cell numbers post-treatment; indicative of effective cytostatic activity.
Properties
IUPAC Name |
(4S)-1-(3-tert-butylphenyl)-2-[(4S)-1-(3-tert-butylphenyl)-4-(2-methylpropyl)-4,5-dihydroimidazol-2-yl]-4-(2-methylpropyl)-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N4/c1-23(2)17-27-21-37(29-15-11-13-25(19-29)33(5,6)7)31(35-27)32-36-28(18-24(3)4)22-38(32)30-16-12-14-26(20-30)34(8,9)10/h11-16,19-20,23-24,27-28H,17-18,21-22H2,1-10H3/t27-,28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHWLPOHRVQVFJ-NSOVKSMOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)(C)C)CC(C)C)C4=CC=CC(=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=CC(=C3)C(C)(C)C)CC(C)C)C4=CC=CC(=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.